molecular formula C14H28N2O4 B1215294 Kryptofix(R) 211 CAS No. 31250-06-3

Kryptofix(R) 211

Cat. No.: B1215294
CAS No.: 31250-06-3
M. Wt: 288.38 g/mol
InChI Key: LVNQVIZBPSRXAN-UHFFFAOYSA-N
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Description

Kryptofix® 211, also known as 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]eicosane, is a cryptand compound widely used in various scientific fields. It is a macrocyclic ligand that forms stable complexes with metal ions, particularly alkali and alkaline earth metals. This property makes it valuable in applications such as phase-transfer catalysis and radiopharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kryptofix® 211 is synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired macrocyclic structure .

Industrial Production Methods

In industrial settings, the production of Kryptofix® 211 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain high-purity Kryptofix® 211 suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Kryptofix® 211 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Kryptofix® 211 include metal salts, solvents like acetonitrile, and various oxidizing or reducing agents. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving Kryptofix® 211 are metal-ion complexes. These complexes are often used in further applications, such as catalysis or radiopharmaceuticals .

Scientific Research Applications

Kryptofix® 211 has a wide range of scientific research applications, including:

    Chemistry: Used as a phase-transfer catalyst to facilitate reactions between different phases.

    Biology: Employed in the study of ion transport and membrane biology.

    Medicine: Utilized in the synthesis of radiopharmaceuticals for diagnostic imaging.

    Industry: Applied in the production of high-purity chemicals and materials

Mechanism of Action

The mechanism by which Kryptofix® 211 exerts its effects involves the formation of stable complexes with metal ions. The macrocyclic structure of Kryptofix® 211 provides a cavity that can encapsulate metal ions, stabilizing them and facilitating their transport and reactivity. This property is particularly useful in phase-transfer catalysis and radiopharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kryptofix® 211 is unique due to its specific cavity size and binding properties, making it particularly effective for certain metal ions. Its versatility in forming stable complexes with a variety of metal ions sets it apart from other cryptand compounds .

Properties

IUPAC Name

4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-7-17-9-3-16-4-10-18-8-2-15(1)5-11-19-13-14-20-12-6-16/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNQVIZBPSRXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2CCOCCN1CCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185180
Record name Cryptating agent 211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-06-3
Record name 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]eicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptating agent 211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptating agent 211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane influence its ability to bind sodium ions?

A1: 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane possesses a cage-like structure formed by three interconnected rings containing oxygen and nitrogen atoms. These heteroatoms act as binding sites for metal ions like sodium. X-ray crystallography studies demonstrate that the sodium ion sits slightly above the plane formed by the three oxygen atoms of one of the 15-membered rings in what is termed an "exclusive" conformation [, ]. This specific binding mode is influenced by the size and arrangement of the binding sites within the cryptand's cavity.

Q2: How does the binding of lithium and sodium ions to 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and its analog 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane differ in solution?

A2: While both cryptands can complex lithium and sodium ions, their binding behaviors differ. ¹³C NMR spectroscopy suggests that lithium ions adopt an "inclusive" conformation within the cavity of both cryptands in solution [, ]. In contrast, sodium ions maintain the "exclusive" conformation observed in the solid state for both cryptands. This difference in binding modes likely stems from the smaller ionic radius of lithium, allowing it to fit more centrally within the cryptand cavity.

Q3: How do the kinetic properties of sodium complexes with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane compare?

A3: Sodium dissociation rates, measured using ²³Na NMR, reveal that the sodium complex with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane is significantly more stable than its counterpart with 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane []. The presence of an additional oxygen atom in 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane likely contributes to stronger electrostatic interactions with the sodium ion, resulting in slower dissociation kinetics.

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